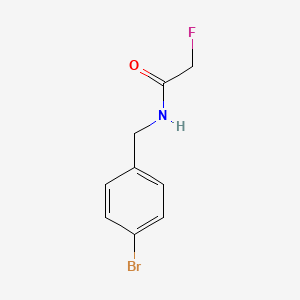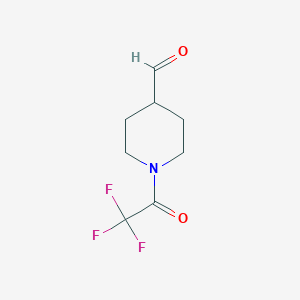
(5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene is a synthetic organic compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the core structure: This involves the construction of the tetrahydrochrysene skeleton through a series of cyclization reactions.
Introduction of functional groups: The diethyl and dimethoxy groups are introduced through alkylation and methoxylation reactions, respectively.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the (5R,11R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
Applications De Recherche Scientifique
(5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of hormone-related disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to its interaction with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of (5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to hormone receptors, modulating their activity.
Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Signaling Pathways: The compound may influence cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5R,11R)-5,11-Dimethylhenicosane
- (5R,11R)-2,5,11-Trimethyloctadecane
- (5R,11R)-2,5,11-Trimethylhexadecane
Uniqueness
(5R,11R)-5,11-Diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene is unique due to its specific substitution pattern and chiral centers
Propriétés
Formule moléculaire |
C24H28O2 |
|---|---|
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
(5R,11R)-5,11-diethyl-2,8-dimethoxy-5,6,11,12-tetrahydrochrysene |
InChI |
InChI=1S/C24H28O2/c1-5-15-11-17-13-19(25-3)8-10-22(17)24-16(6-2)12-18-14-20(26-4)7-9-21(18)23(15)24/h7-10,13-16H,5-6,11-12H2,1-4H3/t15-,16-/m1/s1 |
Clé InChI |
OXNGTFQCCCFINI-HZPDHXFCSA-N |
SMILES isomérique |
CC[C@@H]1CC2=C(C=CC(=C2)OC)C3=C1C4=C(C[C@H]3CC)C=C(C=C4)OC |
SMILES canonique |
CCC1CC2=C(C=CC(=C2)OC)C3=C1C4=C(CC3CC)C=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)
![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)
![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424919.png)





![(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol](/img/structure/B13424948.png)


